molecular formula C8H9F2N5O B1436323 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide CAS No. 1823182-88-2

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide

Cat. No. B1436323
CAS RN: 1823182-88-2
M. Wt: 229.19 g/mol
InChI Key: JOONLRFRCWJECU-UHFFFAOYSA-N
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Description

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide, or 2F-AH, is a novel chemical compound that has recently been studied for its potential applications in scientific research. 2F-AH is a member of the hydrazinecarboximidamide family, and is composed of a hydrazinecarboximidamide moiety and a 2,2-difluoro-2-pyridin-2-ylacetyl group. This compound has been the subject of several studies, and its biochemical and physiological effects have been explored in detail. In

Scientific Research Applications

Comprehensive Analysis of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives: are crucial in the pharmaceutical industry, and the compound can serve as a precursor in their synthesis. The formation of various piperidine derivatives, such as substituted piperidines and piperidinones, is a significant area of research . These derivatives are present in more than twenty classes of pharmaceuticals and play a vital role in drug design.

Development of Antiviral Agents

The structural motif of this compound is found in molecules with antiviral properties . Research into the synthesis of imidazo[1,2-a]pyridines, which share a similar pyridine component, has shown promising bioactivity against viral infections .

Antiulcer Medication Research

Compounds with a pyridine moiety, akin to the one in our compound of interest, have been utilized in the development of antiulcer medications . This application is particularly relevant due to the compound’s potential to act as a modulator of biological pathways involved in ulcer formation .

Antibacterial Applications

The pyridine and imidazole rings present in related compounds have demonstrated antibacterial activity . This suggests that our compound could be synthesized into agents that target bacterial infections, contributing to the field of antibiotics .

Anticancer Compound Synthesis

There is ongoing research into the use of pyridine derivatives for the synthesis of anticancer compounds . The unique structure of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide could be leveraged to develop novel treatments targeting specific cancer pathways .

Antifungal and Antituberculosis Research

Similar to its antibacterial potential, the compound’s framework is conducive to the development of antifungal and antituberculosis agents . The pyridine core is a common feature in drugs that treat such infections .

Cyclin-Dependent Kinase (CDK) Inhibitors

The compound’s structure is conducive to the synthesis of CDK inhibitors, which are essential in regulating cell division. This application is critical in the development of drugs that control the cell cycle, particularly in cancer therapy .

Calcium Channel Blockers and GABA A Receptor Modulators

Research into compounds with pyridine structures has led to the development of calcium channel blockers and GABA A receptor modulators . These applications are significant in treating heart conditions and neurological disorders, respectively .

properties

IUPAC Name

N-(diaminomethylideneamino)-2,2-difluoro-2-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5O/c9-8(10,5-3-1-2-4-13-5)6(16)14-15-7(11)12/h1-4H,(H,14,16)(H4,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOONLRFRCWJECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)NN=C(N)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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